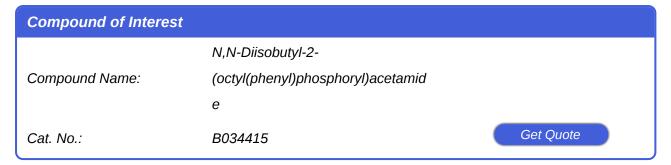


Efficiency of CMPO for Americium/Curium Separation: A Comparative Guide

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The separation of americium (Am) and curium (Cm) is a significant challenge in the nuclear fuel cycle due to their similar chemical properties. This guide provides a comparative analysis of the efficiency of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) for this separation, benchmarked against other prominent methods. The comparison is based on experimental data for separation factors, distribution ratios, and process efficiency.

Overview of Separation Methods

Several techniques have been developed for the separation of Am and Cm, broadly categorized as solvent extraction, ion exchange chromatography, and precipitation. CMPO is a key extractant in the widely studied TRUEX (TRansUranium Extraction) process, designed for the co-extraction of transuranic elements from acidic nuclear waste solutions. While highly effective for group separation of actinides, the direct efficiency of CMPO for intra-group separation of Am and Cm is limited. This guide explores alternative and modified methods that offer improved selectivity.

Quantitative Comparison of Separation Efficiency

The following table summarizes the separation factors (SF) for Am/Cm achieved by different methods. The separation factor is a measure of the ability of a method to separate two elements; a higher value indicates better separation.



Separation Method	Extractant/Res in	Conditions	Separation Factor (SF Am/Cm or Cm/Am)	Reference(s)
Solvent Extraction				
TRUEX Process	0.2 M CMPO + 1.2 M TBP in n- dodecane	Co-extraction of Am(III) and Cm(III) from nitric acid.	Primarily for group separation, low Am/Cm selectivity.	[1][2]
AmSel Process	0.2 M TODGA + 5% 1-octanol in TPH	Selective stripping of Am(III) with SO3- Ph-BTBP.	SF Cm/Am ≈ 2.5	
Modified AmSel	iPDdDGA in place of TODGA	Selective stripping of Am(III) with SO3- Ph-BTBP.	SF Cm/Am up to 3.0	[3]
TODGA with Am Oxidation	0.1 M TODGA in n-dodecane	Oxidation of Am(III) to Am(V) with bismuthate.	SF Cm/Am > 10,000	[4][5]
CyMe4-BTPhen Extraction	0.005 M CyMe4- BTPhen in cyclohexanone	Extraction from 0.5 M HNO3.	SF Am/Cm up to 7.9 (kinetic)	[6][7]
HDEHP Extraction	1 M HDEHP in Solvent 70	Extraction from 0.1 M HNO3, followed by selective stripping.	Primarily for group separation.	[8]
Ion Exchange Chromatography				



Cation Exchange with Am Oxidation	Metal(IV) pillared phosphate phosphonate	Oxidation of Am(III) to AmO2+.	SF Am/Cm up to 20	[9][10]
Anion Exchange	Bio-Rad AG MP1 resin	Sequential elution with HNO3 and HCI.	Qualitative separation.	[11]
Precipitation				
Oxalate Precipitation	Oxalic acid	Co-precipitation of Am and Cm from synthetic waste solutions.	Primarily for group separation.	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Solvent Extraction

TRUEX Process (CMPO-based)

- Solvent Preparation: The organic solvent consists of 0.2 M CMPO and 1.2 M tri-n-butylphosphate (TBP) dissolved in n-dodecane.[1]
- Extraction: The aqueous feed solution, typically high-level liquid waste (HLLW) with an acidity of 3-4 M HNO3, is contacted with the organic solvent.[2] Trivalent actinides (including Am and Cm) and lanthanides are co-extracted into the organic phase.
- Stripping: The loaded organic phase is typically stripped using a dilute nitric acid solution (e.g., 0.2 M HNO3). However, stripping of trivalent actinides can be challenging and may require a complexing agent like 0.1 M citric acid + 0.1 M HNO3 for efficient recovery.[2]

AmSel Process (TODGA-based)

• Co-extraction: An acidic aqueous feed (e.g., PUREX raffinate) is contacted with an organic phase containing 0.2 M N,N,N',N'-tetraoctyldiglycolamide (TODGA) and 5% 1-octanol in a



hydrocarbon diluent (TPH). This step co-extracts Am(III), Cm(III), and lanthanides.

- Selective Americium Stripping: The loaded organic phase is then contacted with an aqueous solution containing a hydrophilic complexing agent, typically SO3-Ph-BTBP (6,6'-bis(5,6-di(sulfophenyl)-1,2,4-triazin-3-yl)-2,2'-bipyridine), which selectively strips Am(III) back into the aqueous phase, leaving Cm(III) and lanthanides in the organic phase.
- Curium and Lanthanide Stripping: The remaining Cm(III) and lanthanides are stripped from the organic phase in a subsequent step, often using a different stripping agent, to regenerate the solvent.

TODGA with Americium Oxidation

- Oxidant Preparation: A bismuthate-based oxidant is incorporated into the organic phase containing 0.1 M TODGA in n-dodecane.[4]
- Extraction: The organic phase is contacted with an aqueous feed solution containing Am(III) and Cm(III) in nitric acid (e.g., 3 M HNO3).[4] Am(III) is oxidized to the less extractable Am(V) state, which remains in the aqueous phase, while Cm(III) is extracted into the organic phase. This results in a very high separation factor.[4][5]

Ion Exchange Chromatography

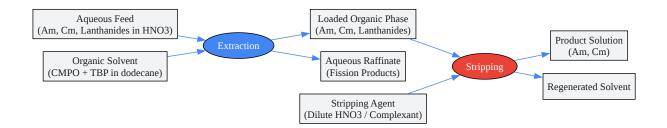
Cation Exchange with Americium Oxidation

- Oxidation: Americium in the feed solution is oxidized from Am(III) to Am(V) (AmO2+) using an oxidizing agent such as sodium bismuthate.[9][10]
- Column Separation: The solution is then passed through a column packed with a cation
 exchange resin, such as a metal(IV) pillared phosphate phosphonate material. The less
 charged AmO2+ ions have a lower affinity for the resin and elute first, while the more highly
 charged Cm(III) ions are retained more strongly and elute later.[9][10]

Process Flow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows of the described separation processes.





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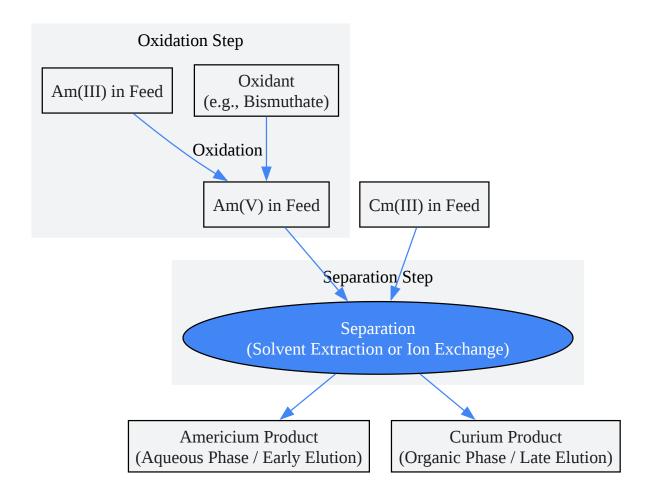
Caption: TRUEX Process Workflow.



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Caption: AmSel Process Workflow.





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Caption: Am/Cm Separation via Am Oxidation.

Conclusion

In summary, while CMPO, as a central component of the TRUEX process, is highly efficient for the group separation of trivalent actinides and lanthanides from high-level liquid waste, its selectivity for the intra-group separation of americium and curium is low. For achieving effective Am/Cm separation, alternative and more advanced methods are necessary.

Solvent extraction processes utilizing other extractants, such as the TODGA-based AmSel process, offer moderate Am/Cm separation factors (SF_Cm/Am \approx 2.5-3.0). The most significant improvement in separation efficiency is achieved by coupling solvent extraction (using TODGA) or ion exchange with the selective oxidation of Am(III) to Am(V), which can yield exceptionally



high separation factors (>10,000 and ~20, respectively). These advanced methods represent the state-of-the-art for high-efficiency Am/Cm separation and are critical for the development of advanced nuclear fuel cycles. The choice of the most suitable method will depend on the specific requirements of the application, including the desired purity of the final products and the overall process complexity and robustness.

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